Imipramine N-Glucuronide Imipramine N-Glucuronide A metabolite of Imipramine
Brand Name: Vulcanchem
CAS No.: 165602-94-8
VCID: VC0195988
InChI: InChI=1S/C25H32N2O6/c1-27(2,24-22(30)20(28)21(29)23(33-24)25(31)32)15-7-14-26-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)26/h3-6,8-11,20-24,28-30H,7,12-15H2,1-2H3/t20-,21-,22+,23-,24+/m0/s1
SMILES: C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O
Molecular Formula: C25H32N2O6
Molecular Weight: 456.54

Imipramine N-Glucuronide

CAS No.: 165602-94-8

Cat. No.: VC0195988

Molecular Formula: C25H32N2O6

Molecular Weight: 456.54

Purity: > 95%

* For research use only. Not for human or veterinary use.

Imipramine N-Glucuronide - 165602-94-8

Specification

CAS No. 165602-94-8
Molecular Formula C25H32N2O6
Molecular Weight 456.54
IUPAC Name (2S,3S,4S,5R,6R)-6-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate
Standard InChI InChI=1S/C25H32N2O6/c1-27(2,24-22(30)20(28)21(29)23(33-24)25(31)32)15-7-14-26-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)26/h3-6,8-11,20-24,28-30H,7,12-15H2,1-2H3/t20-,21-,22+,23-,24+/m0/s1
SMILES C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O
Appearance Off-White to Light Beige Solid
Melting Point 133-136°C

Introduction

Chemical Structure and Properties

Imipramine N-Glucuronide (C25H32N2O6) is a quaternary ammonium glucuronide formed through the conjugation of imipramine with glucuronic acid. This metabolite has a molecular weight of 456.5 g/mol and is formally identified by the PubChem CID 46176835 . The compound is also known by several alternative nomenclatures including 165602-94-8 (registry number), IMIPRAMINE N-BETA-D-GLUCURONIDE, and the systematic name (2S,3S,4S,5R,6R)-6-[3-(5,6-dihydrobenzo[b]benzazepin-11-yl)propyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate .

The chemical structure features the imipramine moiety connected to a glucuronic acid through a quaternary nitrogen bond, creating what is classified as an N-glucuronide. Mass spectrometric analysis of the compound reveals a characteristic [M+H]+ ionic peak at m/z 457, confirming its molecular structure .

Parent Compound Context

Imipramine, the parent compound from which Imipramine N-Glucuronide is derived, is a well-established tricyclic antidepressant indicated primarily for the treatment of depression and also used to reduce childhood enuresis . Its therapeutic mechanism involves inhibition of neuronal reuptake of the neurotransmitters norepinephrine and serotonin by binding to their respective sodium-dependent transporters . This action increases the concentration of these neurotransmitters in the synaptic cleft, which subsequently leads to downstream effects on protein kinase signaling and changes in brain physiology that contribute to its antidepressant effects .

Metabolic Formation and Enzymatic Catalysis

Glucuronidation Pathway

Imipramine N-Glucuronide formation represents a significant phase II metabolic pathway for imipramine. The process specifically involves N-glucuronidation, in which glucuronic acid is conjugated to the tertiary amine nitrogen of imipramine. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes responsible for the glucuronidation of various endogenous compounds and xenobiotics .

UGT1A4 Specificity

Among the various UDP-glucuronosyltransferase isoforms, UGT1A4 has been identified as the primary enzyme responsible for imipramine N-glucuronidation. Research evaluating multiple recombinant UGTs (including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15) demonstrated that only UGT1A4 exhibited significant imipramine N-glucuronosyltransferase activity . This specificity establishes imipramine as a selective substrate for UGT1A4, making it valuable for characterizing the activity of this particular enzyme .

Tissue Distribution

Studies have shown that imipramine N-glucuronosyltransferase activities are primarily localized in the liver. When examining human jejunum microsomes, researchers found no detectable imipramine N-glucuronosyltransferase activities, suggesting that this metabolic pathway is predominantly hepatic rather than intestinal . This tissue specificity has implications for the first-pass metabolism of imipramine and potential drug-drug interactions occurring at the hepatic level.

Enzyme Kinetics and Metabolic Parameters

Biphasic Kinetics in Human Liver Microsomes

A distinctive characteristic of imipramine N-glucuronidation in human liver microsomes is its biphasic kinetic profile. Eadie-Hofstee plots of imipramine N-glucuronidation consistently demonstrate a non-linear pattern, indicating the involvement of multiple enzyme components or binding sites with different affinities .

For the high-affinity component in human liver microsomes, the following kinetic parameters have been determined:

  • Km: 97.2 ± 39.4 μM

  • Vmax: 0.29 ± 0.03 nmol/min/mg protein

For the low-affinity component:

  • Km: 0.70 ± 0.29 mM

  • Vmax: 0.90 ± 0.28 nmol/min/mg protein

This biphasic profile was first reported in 2002 and represents an important aspect of imipramine metabolism.

Enzyme SourceKmVmaxKiReference
Human liver microsomes (high-affinity)97.2 ± 39.4 μM0.29 ± 0.03 nmol/min/mg protein-
Human liver microsomes (low-affinity)0.70 ± 0.29 mM0.90 ± 0.28 nmol/min/mg protein-
UGT1A4 in B-lymphoblastoid cells0.71 ± 0.36 mM0.11 ± 0.03 nmol/min/mg protein-
UGT1A4 Supersomes>1 mMNot determined-
Recombinant UGT1A4 (sf9 cells)1.39 ± 0.09 mmol/L453.81 ± 32.12 pmol/min per mg6.24 ± 0.45 mmol/L

Interindividual Variability

Studies examining imipramine N-glucuronidation across multiple human liver samples have observed interindividual differences of up to 2.5-fold . This relatively modest variability suggests that genetic polymorphisms or environmental factors may have limited impact on this particular metabolic pathway compared to other drug-metabolizing reactions that can show much greater interindividual variations.

Importantly, the imipramine N-glucuronosyltransferase activities in human liver microsomes have been found to correlate significantly (r = 0.817, P < 0.005) with glucuronosyltransferase activities toward trifluoperazine, another established substrate of UGT1A4 . This correlation provides further evidence for the role of UGT1A4 as the primary enzyme responsible for imipramine N-glucuronidation.

Analytical Methodologies

HPLC Methods for Detection and Quantification

Several analytical techniques have been developed for the direct determination of imipramine N-glucuronidation. A common approach utilizes high-performance liquid chromatography (HPLC) with UV detection . This methodology allows for the simultaneous measurement of imipramine and its N-glucuronide metabolite.

A more detailed reversed phase-HPLC (RP-HPLC) method has been described using p-nitrophenol as an internal standard . The specific conditions include:

  • Mobile phase: 22.5% acetonitrile containing 50 mmol/L monosodium phosphate for imipramine N-glucuronide

  • Flow rate: 1.0 mL/min

  • Detection: UV detection at 256 nm

Sample Preparation and Purification

For analytical purposes, imipramine N-glucuronide can be biosynthesized by incubating imipramine with recombinant UGT1A4 and subsequently purified using solid-phase extraction cartridges . This approach allows for the generation of sufficient quantities of the metabolite for method development and validation.

The extraction procedure typically involves protein precipitation using methanol followed by centrifugation at 16,000×g for 20 minutes . The resulting supernatant can then be directly injected into the HPLC system for analysis.

Mass Spectrometric Confirmation

Mass spectrometry provides confirmation of the structure of imipramine N-glucuronide, with API-ES (Atmospheric Pressure Ionization-Electrospray) mass spectrometry revealing a characteristic [M+H]+ ionic peak at m/z 457 . This corresponds to the expected molecular weight of the conjugate and serves as a definitive identification method.

Table 2: Analytical Methods for Imipramine N-Glucuronide Determination

Analytical TechniqueDetection MethodInternal StandardMobile PhaseDetection ParametersReference
HPLCUV detectionNot specifiedNot specifiedNot specified
RP-HPLCUV detectionp-nitrophenol22.5% acetonitrile with 50 mmol/L monosodium phosphate256 nm
API-ES MSMass spectrometryNot applicableNot specifiedm/z 457 [M+H]+

Validation Parameters

Validation studies for the RP-HPLC method have established various performance parameters. For instance, calibration curves demonstrate linearity with correlation coefficients greater than 0.999 over concentration ranges relevant to in vitro metabolism studies . The limit of detection (LOD) has been reported as 0.04 μmol/L, while the limit of quantification (LOQ) is 0.4 μmol/L with relative standard deviation (RSD) less than 7% .

Recovery assays have also been performed to evaluate the extraction efficiency of the method. These assays involve comparing the peak area ratios of imipramine N-glucuronide versus the internal standard with established calibration curves .

Physiological and Clinical Significance

UGT1A4 Substrate Specificity

Imipramine has emerged as a specific substrate for UGT1A4, making it valuable for characterizing the activity of this particular glucuronosyltransferase . This specificity allows researchers to use imipramine N-glucuronidation as a marker reaction for UGT1A4 activity in various experimental settings, including studies of drug-drug interactions and enzyme polymorphisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator